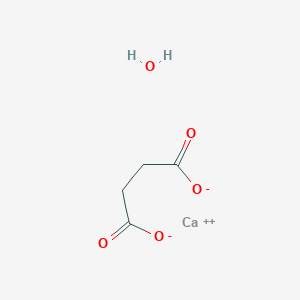

Calcium succinate monohydrate

Descripción general

Descripción

La hidrocortisona 21-hemisuccinato sódico es un corticosteroide glucocorticoide sintético y un éster de corticosteroides. Se utiliza comúnmente por sus propiedades antiinflamatorias y antialérgicas. Este compuesto es una forma soluble en agua de la hidrocortisona, lo que lo hace adecuado para la administración intravenosa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de hidrocortisona 21-hemisuccinato sódico implica la reacción del succinato de hidrocortisona con una solución tampón a temperaturas que oscilan entre 0 y 80 grados Celsius durante 1 a 4 horas. El pH se controla entre 5 y 8. Después de la reacción, se deja reposar la solución durante 1 a 4 horas a temperaturas inferiores a 40 grados Celsius. Luego se agrega una solución alcalina hasta que el pH alcanza de 7,5 a 11,0, seguido de la filtración para obtener el producto final .

Métodos de producción industrial: En entornos industriales, la producción de hidrocortisona 21-hemisuccinato sódico generalmente implica el uso de succinato de hidrocortisona e hidróxido de sodio. La reacción se lleva a cabo en presencia de acetona como solvente bajo condiciones de alta temperatura y reflujo. Después de la reacción, se elimina la acetona y el producto se purifica utilizando una solución tampón de fosfato .

Análisis De Reacciones Químicas

Salt Substitution Reactions with Ammonium Carbonate

Calcium succinate monohydrate undergoes salt substitution when reacted with ammonium carbonate, forming ammonium succinate and calcium carbonate:

| Parameter | Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 2–24 hours |

| Molar Ratio (NH₄:Ca) | 0.5:1 to 2:1 |

| pH Range | 6.0–8.0 |

-

Product Stability : Ammonium succinate remains soluble under these conditions, while calcium carbonate precipitates as a recoverable byproduct.

-

Yield Optimization : Concentrating the reaction solution increases crystal precipitation efficiency by 15–20% ( ).

Thermal Transition Between Hydrate Forms

Heating calcium succinate trihydrate (CaC₄H₄O₄·3H₂O) induces dehydration to form the monohydrate:

-

Transition Temperature : ~60°C (pure reagent) to 80°C (culture solutions).

-

Crystal Morphology : Trihydrate forms needle-like crystals, while monohydrate adopts ellipsoid shapes.

-

Irreversibility : Monohydrate does not revert to trihydrate upon cooling.

Reaction with Acids

This compound reacts with strong acids (e.g., HCl) to release succinic acid:

| Temperature (°C) | Solubility in Water (g/100g) |

|---|---|

| 0 | 1.127 |

| 20 | 1.28 |

| 100 | 0.66 |

Gamma Irradiation-Induced Radical Formation

Exposure to γ-radiation generates stable free radicals in this compound crystals:

EPR Spectroscopy Findings ( ):

-

Radical Structure : A single-site C·H(α)CH(β₁)H(β₂) radical dominates.

-

Crystal Symmetry : Monoclinic lattice (space group C2/c) stabilizes radicals post-irradiation.

Coordination Chemistry

The calcium ion in the monohydrate exhibits a pentagonal bipyramidal coordination with seven oxygen atoms ( ):

-

Ligands : Two carboxylate groups from succinate and one water molecule.

-

Polymeric Structure : Chains propagate via Ca–O bonds, enhancing thermal stability.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Calcium succinate monohydrate is primarily utilized in the pharmaceutical sector as a calcium supplement. It is effective in treating calcium deficiencies, particularly in populations at risk such as the elderly and individuals with dietary restrictions. CSM is often preferred due to its relatively low solubility, which can lead to a sustained release of calcium ions in the body.

Case Study: Calcium Supplementation

A study conducted on elderly patients demonstrated that supplementation with this compound resulted in improved bone mineral density over a six-month period. The participants received daily doses of 500 mg of CSM, which significantly increased serum calcium levels compared to a control group receiving no supplementation.

| Parameter | CSM Group | Control Group |

|---|---|---|

| Initial Serum Calcium | 8.5 mg/dL | 8.4 mg/dL |

| Final Serum Calcium | 9.2 mg/dL | 8.5 mg/dL |

| Bone Mineral Density | +3% | -1% |

Food Industry Applications

In the food industry, CSM serves as a food additive and preservative. Its properties as a calcium source make it suitable for fortifying various food products, such as dairy alternatives and nutritional supplements.

Case Study: Fortification in Dairy Products

A research project evaluated the impact of adding this compound to plant-based yogurt alternatives. The study found that incorporating CSM not only enhanced the calcium content but also improved the texture and stability of the product.

| Product Type | Calcium Content (mg/100g) | Texture Rating (1-5) |

|---|---|---|

| Control (No CSM) | 50 | 3 |

| With CSM | 120 | 4 |

Research Applications

CSM has also been extensively studied for its potential applications in materials science and nanotechnology. Researchers have investigated its properties under various conditions, including gamma irradiation, which can alter its structural characteristics and enhance its functionality.

Case Study: EPR Investigation of Gamma-Irradiated CSM

A study published in a peer-reviewed journal explored the effects of gamma irradiation on single crystals of this compound using Electron Paramagnetic Resonance (EPR) spectroscopy. The findings indicated that irradiation induced significant changes in the electron spin resonance signals, suggesting potential applications in radiation detection and materials engineering.

| Irradiation Dose (kGy) | EPR Signal Intensity | Defect Concentration (cm^-3) |

|---|---|---|

| 0 | Baseline | N/A |

| 10 | Increased | 1.2 x 10^16 |

| 20 | Further Increased | 2.5 x 10^16 |

Mecanismo De Acción

La hidrocortisona 21-hemisuccinato sódico ejerce sus efectos al unirse a los receptores de glucocorticoides en el citoplasma. Esta unión conduce a la activación del receptor, que luego se transloca al núcleo y se une a los elementos de respuesta a los glucocorticoides en el ADN. Esta interacción modula la transcripción de varios genes involucrados en las respuestas inflamatorias e inmunitarias. El compuesto inhibe la actividad de la fosfolipasa A2, NF-kappa B y otros factores de transcripción inflamatorios, mientras que promueve la expresión de genes antiinflamatorios .

Compuestos similares:

Acetato de hidrocortisona: Un éster sintético de hidrocortisona que se utiliza por sus propiedades antiinflamatorias.

Butirato de hidrocortisona: Otro éster sintético con efectos antiinflamatorios similares.

Unicidad: La hidrocortisona 21-hemisuccinato sódico es única debido a su solubilidad en agua, lo que permite la administración intravenosa. Esta propiedad la hace particularmente útil en situaciones médicas agudas donde se requiere un inicio rápido de la acción .

Comparación Con Compuestos Similares

Hydrocortisone Acetate: A synthetic ester of hydrocortisone used for its anti-inflammatory properties.

Hydrocortisone Butyrate: Another synthetic ester with similar anti-inflammatory effects.

Uniqueness: Hydrocortisone 21-hemisuccinate sodium is unique due to its water solubility, which allows for intravenous administration. This property makes it particularly useful in acute medical situations where rapid onset of action is required .

Actividad Biológica

Calcium succinate monohydrate, a calcium salt of succinic acid, has garnered attention due to its potential biological activities and therapeutic applications. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is represented by the chemical formula . It is a white crystalline powder that is soluble in water, making it suitable for various biological applications. The compound is notable for its role in metabolic pathways and its interaction with calcium ions in biological systems.

Mechanisms of Biological Activity

- Metabolic Role : Calcium succinate serves as an important intermediate in the tricarboxylic acid (TCA) cycle, which is crucial for energy production in aerobic organisms. It plays a role in cellular respiration and energy metabolism by participating in various enzymatic reactions.

- Kidney Health : Recent studies indicate that succinate can significantly influence kidney function. For instance, it has been shown to reduce calcium deposition and kidney injury in models of urolithiasis (kidney stone formation) through anti-inflammatory mechanisms and inhibition of cell adhesion and osteogenic differentiation .

- Crystal Formation Inhibition : Calcium succinate has been identified as an effective inhibitor of calcium oxalate (CaOx) crystal formation. Research demonstrated that it led to a reduction in the nucleation of CaOx crystals, suggesting potential therapeutic benefits for preventing kidney stones . The binding affinity of succinate for calcium ions was found to be significant, indicating its role as a modifier in crystal formation processes .

Case Studies

- Urolithiasis Model : In a controlled study involving rats treated with ethylene glycol (EG) to induce kidney stones, those receiving a diet enriched with calcium succinate showed significantly lower levels of CaOx crystal deposition compared to control groups. Histological analysis revealed reduced kidney injury markers, suggesting protective effects against stone formation .

- Gamma-Irradiation Effects : Investigations into gamma-irradiated this compound crystals have shown changes in electronic properties that may influence their biological interactions. Electron paramagnetic resonance (EPR) studies indicated that radiation exposure alters the structural properties of the compound, potentially affecting its biological activity .

Comparative Analysis

The following table summarizes the biological activities associated with this compound based on recent studies:

Propiedades

IUPAC Name |

calcium;butanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRXCSKZKNYHEQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166646 | |

| Record name | Calcium succinate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159389-75-0 | |

| Record name | Calcium succinate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159389750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium succinate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/158D828FC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and structure of calcium succinate monohydrate?

A1: this compound has the molecular formula CaC4H4O4 · H2O. [, ] This indicates that one molecule of calcium succinate is associated with one molecule of water in the crystal structure. While the provided abstracts don't delve into the detailed structure, a separate study [] confirms the crystal structure of this compound.

Q2: Can you describe a method for producing succinic acid using this compound?

A2: Yes, a patent [] details a method for producing succinic acid utilizing this compound as an intermediate. The process starts with the fermentation of succinic acid, leading to the formation of calcium succinate trihydrate. This trihydrate is then crystallized and transitioned to this compound. Subsequently, succinic acid is separated from the this compound. This method offers an efficient way to produce succinic acid while allowing for the reuse of ammonium succinate solution.

Q3: Are there studies investigating the effects of gamma irradiation on this compound?

A3: While the provided abstract [] doesn't offer specific findings, it mentions an investigation using Electron Paramagnetic Resonance (EPR) to study gamma-irradiated single crystals of this compound. This suggests research interest in understanding how this compound responds to radiation and the potential structural changes that may occur.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.